molecular formula C13H18FNS B13236067 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine

2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine

Cat. No.: B13236067
M. Wt: 239.35 g/mol
InChI Key: YFAAQUIKVDUQFV-UHFFFAOYSA-N
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Description

2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine is a chemical compound with the molecular formula C13H18FNS It is a piperidine derivative, characterized by the presence of a fluorophenyl group attached to a sulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine typically involves the reaction of 4-fluorothiophenol with 2-bromoethylamine hydrobromide, followed by cyclization with piperidine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the sulfanyl group to a thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, de-fluorinated products.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The sulfanyl group may participate in redox reactions, influencing the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-[(4-Chlorophenyl)sulfanyl]ethyl)piperidine
  • 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine
  • 2-(2-[(4-Methylphenyl)sulfanyl]ethyl)piperidine

Uniqueness

2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Biological Activity

2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine is a chemical compound characterized by its unique piperidine structure, which includes a sulfanyl group and a fluorinated aromatic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}FNS
  • Molecular Weight : 227.33 g/mol

The presence of the 4-fluorophenyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Calcium Channel Modulation

Antimicrobial Activity

Studies have shown that compounds featuring a piperidine ring and thiol groups often possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains. The sulfanyl group may contribute to this activity through its ability to interact with microbial cell membranes or enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented. For example, derivatives with structural similarities have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The inhibition of COX-2 specifically has been linked to reduced inflammatory responses in vivo.

Calcium Channel Modulation

Research on piperidine derivatives has also indicated their ability to modulate calcium channels. Specifically, certain derivatives have been found to lower blood pressure in animal models by inhibiting T-type calcium channels without causing reflex tachycardia, which is a common side effect of traditional calcium channel blockers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis of related compounds reveals insights into their SAR:

Compound NameStructureNotable Activity
1-(4-Fluorophenyl)-piperidin-2-thiolStructureAntimicrobial
N-(4-Fluorobenzyl)-piperidineStructureCNS activity
4-Fluoro-N-(2-pyridinyl)benzamideStructureAnti-inflammatory

Uniqueness : The combination of the sulfanyl group and piperidine ring distinguishes this compound from others, potentially enhancing its biological profile and therapeutic applications.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit significant inhibition of COX-2 with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .
  • Animal Models : In vivo studies involving spontaneously hypertensive rats showed that certain piperidine derivatives effectively reduced blood pressure while minimizing adverse effects commonly associated with calcium channel blockers .
  • Mechanistic Insights : Mechanistic studies suggest that the interaction of the sulfanyl group with nucleophilic sites on proteins may alter their function, leading to enhanced biological activity.

Properties

Molecular Formula

C13H18FNS

Molecular Weight

239.35 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)sulfanylethyl]piperidine

InChI

InChI=1S/C13H18FNS/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2

InChI Key

YFAAQUIKVDUQFV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCSC2=CC=C(C=C2)F

Origin of Product

United States

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